molecular formula C16H17NO5 B14187577 Ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate CAS No. 917568-19-5

Ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate

Cat. No.: B14187577
CAS No.: 917568-19-5
M. Wt: 303.31 g/mol
InChI Key: LYINHHBNYGPVIY-UHFFFAOYSA-N
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Description

Ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a formyl group at the 6-position, a methoxy group at the 3-position, and an ethyl ester at the 2-carboxylate position, making it a unique and versatile molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formylation: The formyl group can be introduced at the 6-position using a Vilsmeier-Haack reaction, which involves the reaction of the indole with N,N-dimethylformamide and phosphorus oxychloride.

    Methoxy Group Introduction: The methoxy group at the 3-position can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Esterification: The ethyl ester at the 2-carboxylate position can be formed through esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Methanol in the presence of a base like sodium methoxide.

Major Products Formed

    Oxidation: Formation of Ethyl 6-carboxy-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate.

    Reduction: Formation of Ethyl 6-hydroxymethyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Studies: Employed in the study of indole-based biological pathways and mechanisms.

    Chemical Biology: Utilized in the design of molecular probes for imaging and diagnostic purposes.

    Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of Ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The formyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, while the indole core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Indole-3-carboxaldehyde: Lacks the methoxy and ethyl ester groups, making it less versatile in certain chemical reactions.

    Ethyl 2-(1H-indol-3-yl)acetate: Lacks the formyl and methoxy groups, resulting in different reactivity and applications.

    3-Methoxyindole: Lacks the formyl and ethyl ester groups, limiting its use in certain synthetic pathways.

The unique combination of functional groups in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound in various fields of research.

Properties

CAS No.

917568-19-5

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C16H17NO5/c1-3-22-16(20)15-12(6-7-14(19)21-2)11-5-4-10(9-18)8-13(11)17-15/h4-5,8-9,17H,3,6-7H2,1-2H3

InChI Key

LYINHHBNYGPVIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)C=O)CCC(=O)OC

Origin of Product

United States

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